Cyclopropyl-(2-iodo-benzyl)-amine
Overview
Description
Synthesis Analysis
There is a mention of a Cu (I) catalysed cyclisation reaction of 2-iodobenzene sulfonamides with aryl-isothiocyanates and isocyanates that affords functionalised benzodithiazines and benzothiadiazinones . This might be related to the synthesis of similar compounds, but it’s not specific to “Cyclopropyl-(2-iodo-benzyl)-amine”.Molecular Structure Analysis
The molecular structure of “Cyclopropyl-(2-iodo-benzyl)-amine” is not explicitly mentioned in the sources I have access to .Chemical Reactions Analysis
Specific chemical reactions involving “Cyclopropyl-(2-iodo-benzyl)-amine” are not mentioned in the sources I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of “Cyclopropyl-(2-iodo-benzyl)-amine” are not explicitly mentioned in the sources I have access to .Scientific Research Applications
Iodine-catalyzed Aminosulfonation
Iodine-catalyzed aminosulfonation of hydrocarbons using imidoiodinanes demonstrates the utility of cyclopropyl groups in the amino-functionalization of benzylic and aliphatic hydrocarbons under mild conditions. This method marks the first examples of 1,2-functionalization of unactivated C-H bonds, highlighting the role of cyclopropyl groups in enhancing the reactivity of hydrocarbons towards functionalization (Lamar & Nicholas, 2010).
N-Cyclopropylation of Cyclic Amides and Azoles
The direct transfer of a cyclopropyl group onto the nitrogen of a heterocycle or an amide, important in the pharmaceutical industry, was achieved using a cyclopropylbismuth reagent. This method allows for the expedient N-cyclopropylation of azoles and amides, showcasing the cyclopropyl group's role in synthesizing nitrogenated compounds (Gagnon et al., 2007).
Synthesis of Functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles
The one-pot three-component reactions utilizing cyclopropenes demonstrate the synthesis of spiro[cyclopropa[a]pyrrolizine]- and spiro[3-azabicyclo[3.1.0]hexane]oxindoles, emphasizing the versatility of cyclopropyl groups in constructing complex molecular architectures. This method also highlights the cyclopropyl group's significance in medicinal chemistry, particularly for synthesizing compounds with anticancer activity (Filatov et al., 2017).
Enantioselective Organocatalytic Cyclopropanation
Enantioselective cyclopropanation of enals using benzyl chlorides showcases the application of cyclopropyl groups in the synthesis of formyl cyclopropane derivatives. This method underscores the cyclopropyl group's importance in achieving high stereoselectivity in organic synthesis, beneficial for producing chiral compounds (Meazza et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(2-iodophenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXZIEHSLZOGDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(2-iodo-benzyl)-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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